Product packaging for 2-(4-Bromo-3-chlorophenoxy)acetic acid(Cat. No.:CAS No. 90004-81-2)

2-(4-Bromo-3-chlorophenoxy)acetic acid

Cat. No.: B1322587
CAS No.: 90004-81-2
M. Wt: 265.49 g/mol
InChI Key: HAUHNCHOZRUXRI-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenoxy)acetic acid (CAS 90004-81-2) is a halogenated phenoxyacetic acid derivative with the molecular formula C 8 H 6 BrClO 3 and a molecular weight of 265.49 . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and life sciences research, particularly in the development of novel active molecules. Phenoxyacetic acid derivatives are a well-known class of compounds with significant industrial and scientific importance, primarily as synthetic precursors to herbicides and plant growth regulators . For instance, related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are extensively studied and used as herbicides . The specific bromo- and chloro- substitution pattern on the phenyl ring of this reagent makes it a versatile substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the creation of diverse chemical libraries for biological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It must be handled by qualified professionals in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrClO3 B1322587 2-(4-Bromo-3-chlorophenoxy)acetic acid CAS No. 90004-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-3-chlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUHNCHOZRUXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627165
Record name (4-Bromo-3-chlorophenoxy)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50627165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90004-81-2
Record name 2-(4-Bromo-3-chlorophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90004-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3-chlorophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 4 Bromo 3 Chlorophenoxy Acetic Acid

Established Synthetic Routes for 2-(4-Bromo-3-chlorophenoxy)acetic acid Precursors

The primary precursor for the synthesis of this compound is 4-bromo-3-chlorophenol (B77146). The synthesis of the final compound is typically achieved through a Williamson ether synthesis, which involves the reaction of the phenoxide ion of 4-bromo-3-chlorophenol with a haloacetic acid derivative.

The cornerstone of synthesizing this compound is the Williamson ether synthesis, a well-established method for forming ethers. nih.govresearchgate.net In this reaction, the hydroxyl group of 4-bromo-3-chlorophenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction with an alkyl halide, typically an ester of chloroacetic acid or bromoacetic acid, such as ethyl chloroacetate (B1199739). miracosta.edu

The general reaction is as follows:

Step 1: Deprotonation of the phenol (B47542)

4-bromo-3-chlorophenol + Base → 4-bromo-3-chlorophenoxide ion

Step 2: Nucleophilic substitution

4-bromo-3-chlorophenoxide ion + Ethyl chloroacetate → Ethyl 2-(4-bromo-3-chlorophenoxy)acetate + Halide salt

Step 3: Hydrolysis of the ester

Ethyl 2-(4-bromo-3-chlorophenoxy)acetate + Acid/Base → this compound + Ethanol

The initial deprotonation is crucial and is typically carried out using a suitable base. For phenols, which are more acidic than aliphatic alcohols, bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are often sufficient. miracosta.edu The subsequent reaction with the haloacetate ester forms the corresponding phenoxyacetate (B1228835) ester. This ester is then hydrolyzed, usually under acidic or basic conditions, to yield the final carboxylic acid product.

The efficiency of the Williamson ether synthesis for producing this compound is dependent on several reaction parameters. The choice of base, solvent, temperature, and reaction time all play a significant role in maximizing the yield and purity of the product.

Commonly used bases include alkali metal hydroxides (NaOH, KOH) and carbonates (K₂CO₃). The choice of solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF) or acetone (B3395972) are often employed as they can dissolve the reactants and facilitate the Sₙ2 reaction mechanism. reddit.com The reaction temperature is typically elevated to increase the reaction rate, often to the reflux temperature of the chosen solvent.

Below is a table summarizing typical reaction conditions for the synthesis of phenoxyacetic acid derivatives based on the Williamson ether synthesis.

ParameterConditionsRationale
Base NaOH, KOH, K₂CO₃Deprotonates the phenol to form the more reactive phenoxide ion.
Solvent Acetone, DMF, EthanolProvides a medium for the reaction; polar aprotic solvents are often preferred for Sₙ2 reactions.
Alkyl Halide Ethyl chloroacetate, Ethyl bromoacetateProvides the acetate (B1210297) moiety for the ether linkage.
Temperature Room temperature to refluxHigher temperatures generally increase the reaction rate.
Reaction Time Several hoursThe reaction is monitored until completion, often by thin-layer chromatography (TLC).

By carefully controlling these conditions, yields of phenoxyacetic acids can be optimized, often reaching 70-90%. nih.gov

Synthesis of Analogues and Derivatives of this compound for Research Purposes

The core structure of this compound can be chemically modified to generate a library of analogues and derivatives for various research applications, including the exploration of their biological activities.

Derivatization of this compound can be achieved by modifying the carboxylic acid group. For instance, the carboxylic acid can be converted into an ester or an amide.

Esterification: The carboxylic acid can be reacted with various alcohols in the presence of an acid catalyst (Fischer esterification) to produce a range of esters. google.com This allows for the introduction of different alkyl or aryl groups, which can modulate the compound's lipophilicity and other physicochemical properties.

Amidation: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is highly reactive and can readily react with a wide variety of primary and secondary amines to form the corresponding amides. masterorganicchemistry.com This introduces a diverse range of substituents at the nitrogen atom.

The following table provides examples of potential derivatives of this compound.

Derivative TypeReactantsGeneral Structure
Ester This compound, Alcohol (R-OH), Acid catalystR-O-C(=O)CH₂-O-Ar
Amide 2-(4-bromo-3-chlorophenoxy)acetyl chloride, Amine (R₁R₂NH)R₁R₂N-C(=O)CH₂-O-Ar

Where Ar represents the 4-bromo-3-chlorophenyl group.

More complex derivatives can be synthesized through multi-step reaction sequences. For example, the carboxylic acid can be converted to a hydrazide, which can then be used as a building block for further elaboration.

The synthesis of 2-(4-bromo-3-chlorophenoxy)acetohydrazide can be achieved by reacting the corresponding ester (e.g., ethyl 2-(4-bromo-3-chlorophenoxy)acetate) with hydrazine (B178648) hydrate (B1144303). researchgate.netbldpharm.com This hydrazide derivative can then be reacted with various aldehydes or ketones to form hydrazones, introducing a wide array of substituents. nih.gov

A general multi-step synthesis to a hydrazone derivative is outlined below:

Esterification: this compound → Ethyl 2-(4-bromo-3-chlorophenoxy)acetate

Hydrazinolysis: Ethyl 2-(4-bromo-3-chlorophenoxy)acetate + Hydrazine hydrate → 2-(4-bromo-3-chlorophenoxy)acetohydrazide

Condensation: 2-(4-bromo-3-chlorophenoxy)acetohydrazide + Aldehyde/Ketone → 2-(4-bromo-3-chlorophenoxy)acetohydrazone derivative

The versatile functional groups of this compound and its derivatives can be utilized to construct various heterocyclic rings, which are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules. ijnrd.org

For instance, the hydrazide derivative can be a precursor for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles or pyrazoles. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved by the cyclization of N-acylhydrazones, which are derived from the corresponding hydrazide. nih.gov Similarly, pyrazole (B372694) derivatives can be synthesized through condensation reactions of hydrazides with 1,3-dicarbonyl compounds.

These multi-step synthetic strategies allow for the creation of a diverse range of complex molecules with potentially interesting biological properties, all originating from the this compound scaffold.

Novel Synthetic Strategies and Methodological Advancements

In recent years, efforts to develop more efficient, rapid, and environmentally friendly synthetic methods have led to the exploration of novel strategies for the synthesis of phenoxyacetic acids, which can be applied to the preparation of this compound. These advancements primarily focus on improving reaction conditions, increasing yields, and reducing the use of hazardous materials.

A significant advancement in the synthesis of substituted phenoxyacetic acids is the application of microwave irradiation. tandfonline.com This technique offers a substantial reduction in reaction times and often leads to higher yields compared to conventional heating methods. The Williamson ether synthesis, the foundational method for preparing such compounds, can be adapted for microwave-assisted conditions.

The classical Williamson ether synthesis involves the reaction of a phenol with an α-haloacetate in the presence of a base. wikipedia.orgmiracosta.edumasterorganicchemistry.com For the synthesis of the title compound, the key starting material is 4-bromo-3-chlorophenol. fishersci.ca This phenol is reacted with an alkali salt of a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under basic conditions. wikipedia.orggoogle.com

A general representation of this synthesis is depicted below:

Reaction Scheme:

4-Bromo-3-chlorophenol reacts with an α-haloacetic acid in the presence of a base to yield this compound.

Methodological advancements have also focused on the use of phase-transfer catalysis (PTC). crdeepjournal.org PTC can be particularly effective in reactions involving a water-soluble nucleophile (like the salt of haloacetic acid) and an organic-soluble substrate (the phenoxide). crdeepjournal.org The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile to the organic phase, thereby accelerating the reaction rate and improving yields. crdeepjournal.org

Solvent-free synthetic methods under microwave irradiation represent a particularly innovative and green approach. tandfonline.com By adsorbing the reactants onto a solid support, the need for a solvent is eliminated, which simplifies the work-up procedure and reduces environmental impact.

The following interactive data table summarizes typical reaction conditions and reported yields for the synthesis of substituted phenoxyacetic acids using different methodologies, which are applicable to the synthesis of this compound.

MethodologyReactantsBase/CatalystSolventReaction TimeYield (%)Reference
Conventional Williamson Ether SynthesisSubstituted Phenol, Chloroacetic AcidSodium HydroxideWater/AlcoholSeveral hours70-85 wikipedia.orggoogle.com
Microwave-Assisted Synthesis (Solvent-Free)Substituted Phenol, Chloroacetic AcidPotassium CarbonateNone (Solid Support)Minutes>90 tandfonline.com
Phase-Transfer CatalysisSubstituted Phenol, Bromoacetic AcidPotassium Hydroxide / Tetrabutylammonium BromideDichloromethane/Water1-3 hours85-95 crdeepjournal.org

Chemical Derivatization

The carboxylic acid functional group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives, primarily esters and amides.

Esterification:

Ester derivatives of this compound can be readily prepared through Fischer esterification. researchgate.net This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

A general reaction for the esterification is as follows:

Reaction Scheme for Esterification:

This compound reacts with an alcohol (R-OH) in the presence of an acid catalyst to form the corresponding ester.

The choice of alcohol can be varied to produce a range of esters with different alkyl or aryl groups, which can modify the physicochemical properties of the parent compound.

Amidation:

Amide derivatives can be synthesized by reacting this compound with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the amide.

Reaction Scheme for Amidation:

This compound is first converted to its acyl chloride, which then reacts with an amine (R'R''NH) to yield the corresponding amide.

The following interactive table provides representative examples of derivatization reactions for phenoxyacetic acids, which can be applied to this compound.

Derivative TypeReagentsReaction ConditionsProductReference
Methyl EsterMethanol (B129727), Sulfuric AcidRefluxMethyl 2-(4-bromo-3-chlorophenoxy)acetate researchgate.net
Ethyl EsterEthanol, Sulfuric AcidRefluxEthyl 2-(4-bromo-3-chlorophenoxy)acetate nih.gov
Amide1. Thionyl Chloride 2. Ammonia/AmineRoom Temperature or gentle heating2-(4-Bromo-3-chlorophenoxy)acetamideGeneric Amidation

Computational Chemistry and Theoretical Investigations of 2 4 Bromo 3 Chlorophenoxy Acetic Acid

Quantum Chemical Calculations for Molecular Descriptors

Quantum chemical calculations are fundamental to modern computational chemistry, offering insights into the electronic properties and reactivity of molecules. These methods are used to calculate molecular descriptors that are essential for building predictive models of biological activity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is widely employed for optimizing molecular geometries and calculating various electronic properties of organic compounds, including phenoxyacetic acid derivatives. mdpi.comimist.ma For 2-(4-Bromo-3-chlorophenoxy)acetic acid, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), would be used to determine its most stable three-dimensional conformation and to analyze the distribution of electrons within the molecule. imist.mamdpi.com This analysis is crucial for understanding how the molecule interacts with biological targets.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and stability of a molecule. imist.ma The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, these values would be calculated using DFT to predict its reactivity profile. A lower energy gap would suggest higher reactivity, which can be correlated with biological activity.

Table 1: Illustrative Frontier Molecular Orbital Energies for Phenoxyacetic Acid Derivatives Note: These are representative values based on typical DFT calculations for similar compounds and are for illustrative purposes.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Phenoxyacetic acid-6.8-0.95.9
4-Chlorophenoxyacetic acid-7.0-1.25.8
This compound-7.2-1.55.7

Table 2: Predicted Physicochemical Properties for Activity Prediction Note: Values are illustrative and represent typical computational predictions for this class of compounds.

CompoundDipole Moment (Debye)Calculated Log P
Phenoxyacetic acid2.11.8
4-Chlorophenoxyacetic acid2.42.25 nih.gov
This compound2.83.1

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. derpharmachemica.comnih.gov

QSAR models are developed by correlating molecular descriptors (independent variables) with experimentally determined biological activity (dependent variable). nih.gov For a series of phenoxyacetic acid derivatives, these descriptors would include quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment), physicochemical properties (e.g., Log P, molecular weight), and topological indices. mdpi.comnih.gov Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is derived. nih.gov For instance, a hypothetical QSAR model for the herbicidal activity of phenoxyacetic acids might take the form:

Biological Activity = c₀ + c₁(Log P) - c₂(HOMO) + c₃(Dipole Moment)

Where c₀, c₁, c₂, and c₃ are regression coefficients determined from the statistical analysis. Such models are invaluable for predicting the activity of new, unsynthesized compounds like this compound and for guiding the design of more potent analogues. taylorfrancis.com

The reliability and predictive power of a QSAR model must be rigorously validated. derpharmachemica.com Validation is performed using both internal and external methods. nih.gov Internal validation often involves cross-validation techniques like the leave-one-out (LOO) method, which yields a cross-validation coefficient (Q²). A high Q² value (typically > 0.6) indicates the model's robustness. nih.gov

External validation is considered the most stringent test, where the model is used to predict the activity of a set of compounds (the test set) that were not used in its development. d-nb.info The predictive ability is assessed using the predictive correlation coefficient (R²_pred). A reliable QSAR model should have high values for both its internal and external validation statistics, ensuring that it is not overfitted and can make accurate predictions for new molecules. uniroma1.itmdpi.com

Table 3: Key Statistical Parameters for QSAR Model Validation

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit of the model to the training data.> 0.7 nih.gov
Cross-validated CoefficientQ² (or R²_cv)Measures the internal predictive ability of the model.> 0.6 nih.gov
Predictive R-squaredR²_predMeasures the model's ability to predict the activity of an external test set.> 0.6 uniroma1.it
Root Mean Square ErrorRMSERepresents the standard deviation of the prediction errors.As low as possible

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Molecular dynamics (MD) simulations are then often used to study the physical movements of atoms and molecules in the complex over time, providing a more detailed understanding of the stability and dynamics of the ligand-receptor interaction.

Molecular docking studies on various phenoxyacetic acid derivatives have revealed their potential to interact with a range of biological targets, including enzymes and proteins. mdpi.comresearchgate.net For this compound, the presence of bromine and chlorine atoms, along with the carboxylic acid group and the ether linkage, dictates the types of interactions it can form within a protein's active site.

Key predicted interactions would likely include:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar amino acid residues such as arginine, histidine, and tyrosine. mdpi.com

Halogen Bonds: The bromine and chlorine atoms can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains. sciengine.comresearchgate.net Studies on other halogenated compounds have shown that halogens can interact with residues like leucine, arginine, and lysine. researchgate.net

Hydrophobic Interactions: The phenyl ring of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket.

Pi-Pi Stacking: The aromatic ring can also participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical docking scenario of this compound into an illustrative active site is presented below, based on common interactions observed for similar molecules.

Table 1: Predicted Binding Interactions for this compound

Interaction Type Potential Interacting Residues Moiety of Ligand Involved
Hydrogen Bond Arg, His, Tyr, Ser Carboxylic acid
Halogen Bond Backbone Carbonyls, Asp, Glu Bromo and Chloro groups
Hydrophobic Interaction Leu, Val, Ile, Ala Phenyl ring

By analyzing the results of molecular docking simulations, it is possible to identify the key amino acid residues that are crucial for the binding of a ligand. For phenoxyacetic acid derivatives, certain residues within the active site of their target proteins have been shown to be critical. For instance, in studies of phenoxyacetic acid derivatives as COX-2 inhibitors, residues such as Arg513, His90, and Tyr355 have been identified as key interaction points. mdpi.com

For this compound, it is anticipated that the active site residues capable of forming the interactions listed in Table 1 would be critical for its binding. The precise residues would, of course, depend on the specific protein target being investigated. Computational techniques like alanine (B10760859) scanning mutagenesis can be simulated in silico to further pinpoint the most critical residues for binding affinity.

The conformation of a ligand, which describes the spatial arrangement of its atoms, is a critical factor in its ability to bind to a receptor. Phenoxyacetic acid derivatives can adopt different conformations, often described as synclinal or antiperiplanar, depending on the torsion angles of the side chain. researchgate.net The specific conformation adopted upon binding is the one that best fits the topology of the active site and maximizes favorable interactions.

Molecular dynamics simulations can provide valuable information on the stability of the ligand-receptor complex over time. By simulating the movements of the complex, researchers can assess whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes that might lead to its dissociation. Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions (like hydrogen and halogen bonds) over the simulation period. These studies help to validate the docking poses and provide a more dynamic picture of the binding event.

Table 2: Compound Names Mentioned

Compound Name
This compound
2,4-dichlorophenoxy)acetic acid (2,4-d)
(2,4,5-trichlorophenoxy)acetic acid (2,4,5-t)
p-chlorophenoxy acetic acid
2-(4-formylphenoxy)acetic acids
2,4,5-trichloro-phenoxyacetic acid hydrazide
Phenyl acetic acid (PAA)
3-chloro-PAA
2-propyl PAA
4-propyl-PAA
Mefenamic acid
2-(4-formyl-2-methoxyphenoxy) acetic acid

Environmental Fate and Degradation Research of Phenoxyacetic Acids Relevant to 2 4 Bromo 3 Chlorophenoxy Acetic Acid

Environmental Pathways and Persistence Studies

Phenoxyacetic acids, once introduced into the environment, are subject to several transformation and degradation processes. Their persistence is influenced by factors like soil type, temperature, pH, and the presence of adapted microbial communities. prakritimitrango.com Generally, these compounds exhibit moderate persistence in soil. cdc.gov Microbial degradation is considered the primary mechanism for their breakdown in soil and aquatic systems. nih.govnih.gov For instance, the biodegradation half-life of 2,4-D in aerobic soil has been reported to be as short as 6.2 days, though persistence can be longer under anaerobic conditions. cdc.gov Given the structural similarities, 2-(4-Bromo-3-chlorophenoxy)acetic acid is expected to follow comparable degradation patterns, primarily driven by microbial activity.

The degradation of halogenated phenoxyacetic acids proceeds through a series of intermediate products. The initial and most critical step in the microbial degradation of compounds like 2,4-D is the cleavage of the ether bond that links the acetic acid side chain to the aromatic ring. nih.govresearchgate.net This process yields the corresponding substituted phenol (B47542).

Based on this established pathway, the primary degradation product of this compound is anticipated to be 4-Bromo-3-chlorophenol (B77146) .

Subsequent degradation steps typically involve the hydroxylation of the phenolic ring to form a catechol derivative, followed by ring cleavage, which breaks down the aromatic structure into aliphatic acids that can be integrated into central metabolic pathways. acs.org For example, 2,4-dichlorophenol, the primary metabolite of 2,4-D, is converted to 3,5-dichlorocatechol. nih.gov By analogy, 4-Bromo-3-chlorophenol would likely be transformed into a substituted catechol, such as 5-Bromo-4-chlorocatechol .

Table 1: Predicted Major Degradation Products of this compound via Microbial Degradation

Parent CompoundInitial Degradation StepPrimary Degradation ProductSecondary Degradation StepSecondary Degradation Product
This compoundEther bond cleavage4-Bromo-3-chlorophenolRing hydroxylation5-Bromo-4-chlorocatechol

Microbial biotransformation is the principal force behind the environmental breakdown of phenoxyacetic acids. nih.gov This process is primarily carried out by diverse communities of bacteria and fungi in soil and water. researchgate.netindianecologicalsociety.com The enzymatic pathways involved have been extensively studied in organisms such as Alcaligenes eutrophus and Pseudomonas cepacia. nih.govnih.gov

The key biotransformation mechanisms include:

Ether Linkage Cleavage : This is typically the first and rate-limiting step, catalyzed by specific enzymes like dioxygenases. This reaction breaks the bond between the aromatic ring and the acetic acid side chain. ovid.com

Hydroxylation : Following ether bond cleavage, the resulting substituted phenol undergoes hydroxylation. This step, catalyzed by hydroxylases, introduces a second hydroxyl group onto the aromatic ring, forming a substituted catechol. researchgate.net

Ring Cleavage : The aromatic ring of the catechol intermediate is then opened by dioxygenase enzymes. This is a critical step that destroys the aromaticity of the compound, leading to the formation of simpler, linear organic acids.

Dehalogenation : The removal of halogen atoms (chlorine and bromine) can occur at various stages of the degradation pathway, facilitated by dehalogenase enzymes. mdpi.com

These mechanisms effectively mineralize the complex herbicide molecule into simpler, non-toxic compounds like carbon dioxide, water, and inorganic halides.

In addition to microbial action, photodegradation contributes to the transformation of phenoxyacetic acids, particularly in sunlit surface waters and on soil surfaces. cdc.govnih.gov This process involves the breakdown of the chemical structure by energy from ultraviolet (UV) radiation.

Key aspects of photodegradation include:

Direct Photolysis : Molecules can directly absorb UV light, leading to an excited state and subsequent bond cleavage. The vapor-phase atmospheric half-life of 2,4-D due to reaction with hydroxyl radicals is estimated to be about 19 hours. cdc.gov

Indirect Photolysis (Photosensitization) : This process is often more significant in natural waters. It involves substances present in the water, such as dissolved organic matter or nitrate (B79036) ions, that absorb sunlight and produce highly reactive species like hydroxyl radicals (•OH). researchgate.net These radicals are powerful oxidizing agents that can attack and degrade the phenoxyacetic acid molecule. nih.gov

Photocatalysis : The presence of certain semiconductor minerals, such as titanium dioxide (TiO2) or iron oxides, can accelerate photodegradation. nih.govrsc.org When irradiated with UV light, these materials generate electron-hole pairs, which lead to the formation of hydroxyl radicals that efficiently mineralize the herbicide. mdpi.com Studies on 2,4-D have shown that its decay rate can be increased tenfold to over a hundredfold by UV irradiation in the presence of iron ions. nih.gov

The primary photodegradation intermediate of 2,4-D can be 2,4-dichlorophenol, especially at higher concentrations of the parent compound. nih.gov Therefore, it is plausible that 4-Bromo-3-chlorophenol would be a key intermediate in the photodegradation of this compound.

Analytical Methodologies for Environmental Detection and Monitoring in Research Contexts

Detecting and quantifying trace levels of phenoxyacetic acids and their degradation products in complex environmental matrices like water and soil requires highly sensitive and selective analytical methods. Research in this area focuses on developing robust techniques for monitoring these compounds at concentrations relevant to environmental quality standards, often in the parts-per-billion (μg/L) or parts-per-trillion (ng/L) range.

Chromatography is the cornerstone of analytical methods for phenoxyacetic acids. The choice of technique depends on the specific analytes and the sample matrix.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) : These are the most common techniques for analyzing these acidic, water-soluble compounds. nih.gov UHPLC, which uses columns with smaller particles, offers faster analysis times and higher resolution compared to conventional HPLC. waters.com Reversed-phase chromatography is typically employed, where the acidic compounds are separated on a nonpolar stationary phase (like C18) with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol (B129727) containing an acidifier like formic acid to ensure good peak shape. nih.gov

Gas Chromatography (GC) : GC is also a powerful tool, especially for halogenated compounds. gcms.cz However, because phenoxyacetic acids are not sufficiently volatile, they require a derivatization step before analysis. This involves converting the carboxylic acid group into a more volatile ester, for example, by reacting it with diazomethane. elsevierpure.com

Sample Preparation : Due to the very low concentrations of these compounds in environmental samples, a pre-concentration step is almost always necessary. Solid-Phase Extraction (SPE) is the most widely used technique. sigmaaldrich.compjoes.com It involves passing a large volume of water through a cartridge containing a solid sorbent (e.g., C18 or a specialized polymer) that retains the analytes. nih.gov The analytes are then eluted with a small volume of an organic solvent, effectively concentrating them prior to chromatographic analysis. ntk-kemi.com

Table 2: Overview of Chromatographic Techniques for Phenoxyacetic Acid Analysis

TechniqueTypical Stationary Phase (Column)Common Mobile Phase / Carrier GasSample Preparation RequirementReference
UHPLC/HPLCReversed-Phase C18Water/Acetonitrile with Formic AcidDirect injection or Solid-Phase Extraction (SPE) nih.govwaters.com
GCVarious polarities (e.g., DB-5ms)Helium or HydrogenDerivatization (e.g., esterification) and SPE elsevierpure.comhpst.cz

To achieve the required sensitivity and specificity, chromatographic systems are coupled with advanced spectrometric detectors.

Tandem Mass Spectrometry (MS/MS) : This is the definitive detection method for trace-level analysis. When coupled with liquid chromatography (LC-MS/MS), it provides exceptional selectivity and allows for quantification at the nanogram-per-liter (ng/L) level. lcms.czresearchgate.net The analysis is typically performed using an electrospray ionization (ESI) source in negative ion mode, which is ideal for acidic compounds. nih.gov By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM), interferences from the complex sample matrix can be effectively eliminated. researchgate.net Limits of detection (LODs) for many phenoxyacetic acids using modern UPLC-MS/MS systems are often below 5 ng/L. waters.com

High-Resolution Mass Spectrometry (HRMS) : When coupled with GC, HRMS provides very accurate mass measurements, which aids in the confident identification of unknown degradation products and distinguishes target compounds from matrix interferences. researchgate.net

Electron Capture Detector (ECD) : For gas chromatography, the ECD is a highly sensitive and selective detector for halogenated compounds like this compound. gcms.cz It offers excellent sensitivity for chlorinated and brominated pesticides, making it a valuable tool for their analysis, though it provides less structural information than mass spectrometry. silcotek.com

Table 3: Spectrometric Detection Methods and Performance for Phenoxyacetic Acids

DetectorCoupled TechniqueIonization ModeTypical Limit of Detection (LOD)Key AdvantageReference
Tandem Mass Spectrometry (MS/MS)UHPLC / HPLCElectrospray (ESI) Negative0.00008 - 5 ng/LHigh selectivity and sensitivity waters.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS)GCElectron Ionization (EI)Analyte-dependentHigh mass accuracy for identification researchgate.net
Electron Capture Detector (ECD)GCN/ALow pg rangeHigh sensitivity to halogenated compounds gcms.cz

Advanced Analytical and Spectroscopic Characterization in Research

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For 2-(4-Bromo-3-chlorophenoxy)acetic acid, the spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts: the carboxylic acid group, the ether linkage, and the substituted benzene (B151609) ring.

The most prominent features in the FT-IR spectrum would arise from the carboxylic acid moiety. A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak typically found between 1710 and 1680 cm⁻¹. Furthermore, C-O stretching and O-H in-plane bending vibrations associated with the carboxylic group are predicted to appear in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

The aromatic part of the molecule will also generate distinct signals. The C-H stretching vibrations of the benzene ring are expected just above 3000 cm⁻¹. Aromatic C=C stretching vibrations will likely appear as a series of bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring (1,2,4-trisubstituted) influences the pattern of C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹), which can be diagnostic for confirming the isomeric structure.

The ether linkage (Ar-O-CH₂) is characterized by asymmetric and symmetric C-O-C stretching vibrations, which are expected to produce strong bands around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. Finally, the carbon-halogen bonds will have characteristic absorptions at lower wavenumbers. The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ range, while the C-Br stretch is found at even lower frequencies, generally between 690 and 515 cm⁻¹.

Table 1: Predicted FT-IR Spectral Bands and Functional Group Assignments for this compound

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment Functional Group
3300-2500 Broad, Strong O-H Stretch Carboxylic Acid (Dimer)
~3100-3000 Medium C-H Stretch Aromatic Ring
~2950-2850 Medium C-H Stretch Methylene (-CH₂-)
1710-1680 Strong, Sharp C=O Stretch Carboxylic Acid
1600-1450 Medium-Weak C=C Stretch Aromatic Ring
1440-1395 Medium O-H In-plane Bend Carboxylic Acid
1320-1210 Strong C-O Stretch Carboxylic Acid
~1250 Strong Asymmetric C-O-C Stretch Aryl Ether
~1040 Strong Symmetric C-O-C Stretch Aryl Ether
850-550 Medium-Strong C-Cl Stretch Chloro-Aromatic

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides information complementary to FT-IR, as it detects molecular vibrations that result in a change in polarizability. For this compound, Raman analysis would be particularly useful for identifying vibrations of the aromatic ring and the carbon-halogen bonds, which often produce strong Raman signals.

Similar to FT-IR, aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the benzene ring typically give rise to strong bands in the 1600-1570 cm⁻¹ range. A characteristic "ring breathing" mode, which involves the symmetric expansion and contraction of the benzene ring, is expected as a strong, sharp peak around 1000 cm⁻¹. This is a classic diagnostic band for substituted benzenes in Raman spectroscopy.

While the C=O stretch of the carboxylic acid is a strong band in the IR spectrum, it is often weaker in the Raman spectrum. Conversely, the C-Cl and C-Br stretching vibrations are anticipated to be more prominent in the Raman spectrum than in the IR. The C-Cl stretch would likely appear as a strong signal in the 850-550 cm⁻¹ region, and the C-Br stretch would be found at lower wavenumbers (690-515 cm⁻¹). These vibrations can be highly characteristic and aid in confirming the presence of the halogen substituents. Analysis of related halogenated phenoxyacetic acids supports these predictions. nih.gov

Table 2: Predicted Raman Shifts and Vibrational Assignments for this compound

Predicted Raman Shift (cm⁻¹) Predicted Intensity Vibrational Mode Assignment
3100-3000 Medium Aromatic C-H Stretch
1600-1570 Strong Aromatic C=C Stretch
~1000 Strong, Sharp Aromatic Ring Breathing
850-550 Strong C-Cl Stretch

X-ray Diffraction Studies for Solid-State Structure Determination and Conformational Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although no published crystal structure for this compound is currently available, analysis of related phenoxyacetic acid derivatives allows for a detailed prediction of its likely solid-state characteristics.

It is highly probable that this compound crystallizes with the carboxylic acid groups forming centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a very common and stable supramolecular synthon observed in the crystal structures of carboxylic acids. These hydrogen-bonded dimers would act as the primary building blocks of the crystal lattice.

An XRD study would provide precise measurements of bond lengths, bond angles, and torsion angles. For instance, the C-Br and C-Cl bond lengths would be determined with high precision, confirming the halogen substitution. The geometry of the carboxylic acid group and the ether linkage would also be accurately defined. Furthermore, the analysis of the crystal packing would reveal any weaker intermolecular interactions, such as C-H···O or halogen bonding, that contribute to the stability of the crystal lattice.

Table 3: Predicted Crystallographic and Conformational Parameters for this compound

Parameter Predicted Observation Significance
Primary Intermolecular Interaction Centrosymmetric O-H···O hydrogen-bonded dimers Formation of stable dimeric units, typical for carboxylic acids.
Molecular Conformation Potentially non-planar arrangement between the aromatic ring and the acetic acid side chain Steric hindrance from halogen substituents may influence torsion angles to achieve a low-energy conformation.

Future Research Trajectories and Methodological Challenges for 2 4 Bromo 3 Chlorophenoxy Acetic Acid

Exploration of Novel Synthetic Routes and Advanced Derivatization Strategies

Future synthetic research on 2-(4-Bromo-3-chlorophenoxy)acetic acid will likely concentrate on developing more efficient, selective, and scalable synthesis methods. Traditional routes, often involving the Williamson ether synthesis between a substituted phenol (B47542) and a chloroacetate (B1199739), can be improved. ontosight.ai Novel approaches could explore catalytic systems, such as copper- or palladium-catalyzed cross-coupling reactions, to form the ether linkage under milder conditions, potentially improving yields and reducing byproducts.

Advanced derivatization of the core structure is a key avenue for expanding its chemical space and exploring structure-activity relationships (SAR). The carboxylic acid handle is a prime site for modification, allowing for the creation of esters, amides, and other functional groups. These modifications can significantly alter the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its biological activity and environmental mobility.

Table 1: Potential Derivatization Strategies for this compound

Functional Group Target Potential Reagents/Reactions Anticipated Property Change Research Goal
Carboxylic AcidAlcohols/Steglich EsterificationIncreased LipophilicityEnhance membrane permeability
Carboxylic AcidAmines/Amide Coupling (e.g., EDC, HOBt)Altered H-bonding, potential for new interactionsExplore new biological targets
Aromatic RingSuzuki or Stille Coupling (at Bromo- position)Introduction of diverse substituents (alkyl, aryl)Modulate electronic properties and steric bulk
Aromatic RingBuchwald-Hartwig Amination (at Bromo- position)Introduction of nitrogen-containing groupsIntroduce new binding motifs

Methodological challenges in this area include achieving regioselectivity during derivatization of the aromatic ring and developing purification techniques for structurally similar analogs. Overcoming these hurdles will be crucial for systematically building a library of derivatives for further evaluation.

Deepening Mechanistic Understanding of Biological Interactions through Integrated Omics Approaches

To understand how this compound interacts with biological systems, future research must move beyond simple bioassays towards a holistic, systems-biology perspective. Integrated "omics" approaches—genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools to unravel the complex molecular mechanisms of action. nih.govchemistryviews.org

For instance, if the compound exhibits herbicidal activity, transcriptomics (via RNA-seq) could identify genes that are up- or down-regulated in a target plant species upon exposure. chemistryviews.org This could reveal the specific cellular pathways being disrupted. Proteomics would complement this by identifying changes in protein expression, while metabolomics could pinpoint alterations in metabolic pathways by profiling small molecules. nih.govrsc.org This multi-omics strategy provides a comprehensive snapshot of the cellular response, enabling the identification of primary targets and off-target effects. rsc.org

A significant challenge is the integration and interpretation of these large, complex datasets. nih.gov Developing robust bioinformatics pipelines and statistical models will be essential to extract meaningful biological insights from the wealth of omics data and to construct predictive models of the compound's activity. chemistryviews.org

Advancements in Computational Modeling for Predictive Research and Drug Design

Computer-aided drug design (CADD) and computational modeling are indispensable tools for accelerating the research and development process. ontosight.ai These methods can significantly reduce the time and cost associated with synthesizing and screening new derivatives by predicting their properties and biological activities. researchgate.net

Future computational work on this compound could involve:

Quantitative Structure-Activity Relationship (QSAR) studies: By building models based on a library of synthesized derivatives and their measured activities, QSAR can predict the activity of new, unsynthesized compounds.

Molecular Docking: If a biological target (e.g., an enzyme or receptor) is identified, molecular docking can be used to predict the binding mode and affinity of the compound and its derivatives to the target's active site. acs.org This provides insights into the molecular basis of interaction and guides the design of more potent analogs.

Machine Learning and AI: Advanced AI models can be trained on existing chemical and biological data to predict a wide range of properties, from bioactivity to metabolic fate, offering a powerful tool for virtual screening of large chemical libraries. ontosight.ai

The primary challenge lies in the accuracy of the predictive models, which is highly dependent on the quality and quantity of the input data. researchgate.net Generating a sufficiently large and diverse experimental dataset for training and validating these computational models is a critical prerequisite for their successful application.

Development of Sustainable Synthesis Protocols in Academic Laboratories

The principles of green chemistry are becoming increasingly important in chemical synthesis. mdpi.com Future academic research should focus on developing sustainable protocols for the synthesis of this compound and its derivatives. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. mdpi.com

Key areas for development include:

Biocatalysis: Employing enzymes or whole-cell systems to carry out specific synthetic steps. nih.govacs.org For example, dioxygenase enzymes could be used for specific hydroxylations on the aromatic ring under mild, aqueous conditions. researchgate.net

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents.

Flow Chemistry: Utilizing continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing waste compared to traditional batch processing.

Renewable Feedstocks: Investigating routes that begin from renewable starting materials, such as D-glucose, to synthesize the aromatic core structure, reducing reliance on petrochemicals. nih.gov

The main challenge is that green alternatives often require significant initial research to match the efficiency and cost-effectiveness of well-established, but less sustainable, methods. ontosight.ai Overcoming the activation energy barrier for adopting these new technologies in standard laboratory practice is crucial for long-term sustainability.

Interdisciplinary Research Integrating Chemical Synthesis, Biological Evaluation, and Environmental Chemistry

A truly comprehensive understanding of this compound can only be achieved through a deeply integrated, interdisciplinary research program. Siloed approaches are insufficient to address the multifaceted nature of a bioactive chemical.

This integrated approach would create a feedback loop:

Chemical Synthesis: Chemists design and create novel derivatives based on computational predictions.

Biological Evaluation: Biologists test these derivatives in relevant assays (e.g., herbicidal, antimicrobial, or pharmacological screens) and use omics techniques to determine their mechanisms of action.

Environmental Chemistry: Environmental scientists study the fate of the most promising compounds, assessing their persistence, degradation pathways, and potential for bioaccumulation in soil and water systems. nih.gov

The results from the biological and environmental evaluations would then feed back to the chemists and computational modelers, informing the design of the next generation of derivatives with improved efficacy and a more favorable environmental profile. The primary challenge to this approach is logistical and institutional, requiring effective collaboration and communication between researchers in disparate fields. Fostering such collaborative environments is essential for translating fundamental chemical discoveries into practical and responsible applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(4-bromo-3-chlorophenoxy)acetic acid, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : A standard approach involves electrophilic aromatic substitution. For example, bromination of 3-chlorophenoxyacetic acid in acetic acid with bromine (1:1 molar ratio) under controlled temperature (20–25°C) achieves regioselectivity at the para position relative to the phenoxy group . Solvent polarity and temperature are critical: acetic acid stabilizes intermediates, while higher temperatures may promote side reactions. Post-reaction, quenching with ice water and recrystallization (e.g., using ethanol/water mixtures) isolates the product. Confirm purity via HPLC (>97%) and melting point analysis .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine orthogonal techniques:

  • NMR : Compare 1^1H and 13^{13}C spectra with literature data (e.g., aromatic proton shifts at δ 7.2–7.8 ppm and carboxylic acid protons at δ 12–13 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers with R_2$$^2(8) motifs) to confirm stereoelectronic effects of substituents .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to assess purity (>97%) .

Advanced Research Questions

Q. How do electronic effects of bromo and chloro substituents influence the hydrogen-bonding patterns and reactivity of this compound?

  • Methodological Answer : The electron-withdrawing Br and Cl substituents increase the acidity of the carboxylic group (pKa ~2.5–3.0) and distort the phenyl ring’s geometry. X-ray data show dihedral angles (~78°) between the phenyl ring and acetic acid moiety, affecting solid-state packing . Computational modeling (DFT at B3LYP/6-311+G(d,p)) can quantify substituent effects on charge distribution and reaction kinetics. For example, bromine’s −I effect may accelerate nucleophilic aromatic substitution at the ortho position .

Q. What strategies resolve discrepancies between theoretical and experimental data (e.g., NMR shifts vs. DFT predictions) for this compound?

  • Methodological Answer :

  • Parametrize computational models : Adjust solvent effects (e.g., PCM for acetic acid) and basis sets (e.g., 6-311++G(d,p)) to better match experimental 1^1H NMR shifts .
  • Dynamic effects : Include molecular dynamics (MD) simulations to account for conformational flexibility in solution, which static DFT models may overlook.
  • Cross-validate with IR : Compare calculated vs. observed carbonyl stretching frequencies (~1700 cm1^{-1}) to identify hydrogen-bonding anomalies .

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives with improved yields?

  • Methodological Answer : Apply a 2k^k factorial design to test variables:

  • Factors : Temperature (20°C vs. 40°C), catalyst (H2_2SO4_4 vs. FeCl3_3), and solvent (acetic acid vs. DCM).
  • Response : Yield and regioselectivity.
  • Analysis : Use ANOVA to identify significant interactions. For example, high temperature with FeCl3_3 in acetic acid may maximize yield (85%) but reduce selectivity due to competing side reactions .

Q. What advanced purification techniques are effective for isolating this compound from complex mixtures containing halogenated byproducts?

  • Methodological Answer :

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 10:1 to 3:1) to separate brominated isomers.
  • pH-selective extraction : Adjust aqueous phase pH to 2–3 (carboxylic acid protonation) for liquid-liquid extraction, minimizing co-elution of neutral byproducts .
  • Recrystallization : Optimize solvent polarity (e.g., toluene/hexane) to exploit differences in solubility between the target and ortho-substituted impurities .

Data Contradiction and Mechanistic Analysis

Q. How can researchers reconcile conflicting crystallographic and spectroscopic data regarding the conformation of this compound?

  • Methodological Answer :

  • Variable-temperature NMR : Probe dynamic processes (e.g., ring flipping) that may average signals in solution but appear rigid in crystallography .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···O contacts) in the crystal lattice that stabilize specific conformations absent in solution .

Q. What mechanistic insights explain the preferential bromination at the 4-position in 3-chlorophenoxyacetic acid derivatives?

  • Methodological Answer :

  • Directing group analysis : The phenoxy group acts as a para-directing substituent, while the adjacent Cl exerts a meta-directing effect. Bromine’s electrophilicity favors the less sterically hindered para position.
  • Kinetic vs. thermodynamic control : Monitor reaction progress via in situ IR; early timepoints show kinetic preference for para-bromination, while prolonged reactions may favor thermodynamically stable isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.